Cas no 156647-95-9 (4(3H)-Pyrimidinone, 6-methyl- (9CI))

4(3H)-Pyrimidinone, 6-methyl- (9CI) structure
156647-95-9 structure
Product Name:4(3H)-Pyrimidinone, 6-methyl- (9CI)
Numero CAS:156647-95-9
MF:C5H6N2O
MW:110.11394071579
CID:107540
PubChem ID:135431249
Update Time:2025-04-18

4(3H)-Pyrimidinone, 6-methyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4(3H)-Pyrimidinone, 6-methyl- (9CI)
    • SY005589
    • 9H2Q3DT832
    • J-515770
    • F3284-7947
    • 4-hydroxy-6-methyl pyrimidine
    • AC-22854
    • H11629
    • 6-methyl-3,4-dihydropyrimidin-4-one
    • F3329-0379
    • A15518
    • 6-methylpyrimidin-4-one
    • 156647-95-9
    • 4-Pyrimidinol,6-methyl-
    • 4-methyl-1H-pyrimidin-6-one
    • BCP26799
    • AKOS000282918
    • 3524-87-6
    • CS-W001866
    • EN300-53138
    • DTXSID2063056
    • 6-methylpyrimidin-4-ol
    • SCHEMBL503863
    • FT-0648295
    • AC-907/30003034
    • 6-methylpyrimidin-4(3H)-one
    • MFCD00053575
    • H1675
    • AKOS005170721
    • 4(3H)-Pyrimidinone, 6-methyl-
    • 6-Methyl-4-hydroxypyrimidine
    • 4-Methyl-6-Hydroxy Pyrimidine
    • 6-Methyl-3H-pyrimidin-4-one
    • 4-PYRIMIDINOL, 6-METHYL-
    • 6-Methyl-4-pyrimidinol
    • MFCD00086579
    • SCHEMBL11154028
    • 6-METHYL-PYRIMIDIN-4-OL
    • 4-Hydroxy-6-methylpyrimidine
    • EINECS 222-543-4
    • AKOS002363247
    • BS-3737
    • J-515505
    • Z314661966
    • NSC193523
    • NS00029811
    • NSC 18893
    • 156647-96-0
    • NSC18893
    • FT-0601653
    • 6-Methyl-4-oxopyrimidine
    • 6-Methyl-1H-pyrimidin-4-one
    • 6-Methyl-4(3H)-pyrimidinone
    • NSC-193523
    • 4(1H)-Pyrimidinone, 6-methyl-
    • NSC-18893
    • NSC 193523
    • 6-methyl-1,4-dihydropyrimidin-4-one
    • 6-Methyl-4(1H)-pyrimidinone
    • 6-Methyl-4(5H)-pyrimidinone
    • AM20090555
    • 4-Hydroxy-6-methylpyrimidine, 97%
    • 6-methylpyrimidin-4(1H)-one
    • Inchi: 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
    • Chiave InChI: LHRIUKSRPHFASO-UHFFFAOYSA-N
    • Sorrisi: O=C1C=C(C)N=CN1

Proprietà calcolate

  • Massa esatta: 110.04808
  • Massa monoisotopica: 110.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.5A^2
  • XLogP3: -0.3

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 192.1 °C at 760 mmHg
  • Punto di infiammabilità: 70°C
  • Indice di rifrazione: 1.576
  • PSA: 46.01
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.